molecular formula C20H14N6O B241611 (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

Cat. No. B241611
M. Wt: 354.4 g/mol
InChI Key: NIWKVBQXDAHVBU-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is currently under clinical investigation as a potential therapeutic agent for the treatment of hematological malignancies and solid tumors.

Mechanism of Action

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo, suggesting that it may have therapeutic potential for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound may have limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for the development of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one as a therapeutic agent for the treatment of cancer. These include the optimization of the compound's pharmacokinetic properties, the investigation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can be used to predict patient response to therapy. Additionally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one in cancer patients.

Synthesis Methods

The synthesis of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one involves several steps, including the reaction of 2-naphthoyl chloride with hydrazine hydrate to form 2-hydrazinyl-1-naphthalenone. The resulting compound is then reacted with 3-amino-5H-[1,2,4]triazino[5,6-b]indole to form the final product, (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one.

Scientific Research Applications

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression.

properties

Product Name

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

Molecular Formula

C20H14N6O

Molecular Weight

354.4 g/mol

IUPAC Name

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

InChI

InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,21H,(H2,22,23,25,26)/b15-11+

InChI Key

NIWKVBQXDAHVBU-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=C/NNC3=NC4=C(C5=CC=CC=C5N4)N=N3

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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